molecular formula C5H12ClN B1286633 Ethyl(prop-2-en-1-yl)amine hydrochloride CAS No. 61278-97-5

Ethyl(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B1286633
CAS No.: 61278-97-5
M. Wt: 121.61 g/mol
InChI Key: GBYPJILXPFIYJH-UHFFFAOYSA-N
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Description

Ethyl(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H12ClN and a molecular weight of 121.61 g/mol . It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(prop-2-en-1-yl)amine hydrochloride typically involves the reaction of ethylamine with prop-2-en-1-yl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl(prop-2-en-1-yl)amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include amine oxides, primary or secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of various products, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

N-ethylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-3-5-6-4-2;/h3,6H,1,4-5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYPJILXPFIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603391
Record name N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-97-5
Record name N-Ethylprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl(prop-2-en-1-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 10° C. 28.9 g allyl-ethyl-carbamic acid tert-butyl ester (156 mmol) are dissolved in 200 ml 4N HCl in dioxane and slowly warmed to room temperature. When the development of gas has ceased the mixture is warmed at 30° C. for 1 h. The mixture is concentrated under reduced pressure and crystallized from EtOH/TBME to yield the hydrochloric acid salt of allyl ethyl amine as white plates.
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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